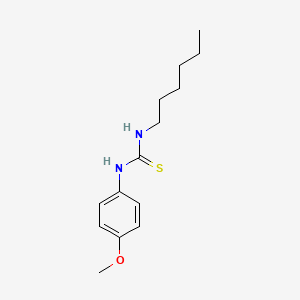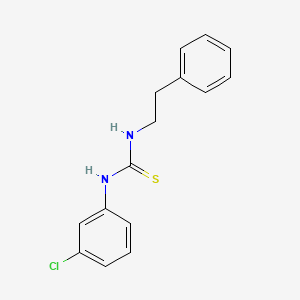![molecular formula C37H25ClN6O2 B12454960 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phthalazinone moiety, and a benzimidazo-phthalazinyl group. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylphthalazinone and 4-methylphenylbenzimidazole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide shares structural similarities with other phthalazinone and benzimidazole derivatives.
Phthalazinone derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and antiviral activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties. Its dual phthalazinone and benzimidazole moieties make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C37H25ClN6O2 |
|---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide |
InChI |
InChI=1S/C37H25ClN6O2/c1-22-10-12-23(13-11-22)35-27-6-2-4-8-29(27)36-40-31-20-26(18-19-32(31)44(36)42-35)39-33(45)21-43-37(46)30-9-5-3-7-28(30)34(41-43)24-14-16-25(38)17-15-24/h2-20H,21H2,1H3,(H,39,45) |
InChI Key |
HXQYMDOMLDUFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C(=N5)C7=CC=C(C=C7)Cl)N=C3C8=CC=CC=C82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)

![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)

![N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)
